2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid
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Overview
Description
Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .
Industrial Production Methods
Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.
Common Reagents and Conditions
Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pentaerythritol triacrylate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetraacrylate: Similar to pentaerythritol triacrylate but with four acrylate groups, leading to even higher cross-link density.
Trimethylolpropane triacrylate: Another tri-functional acrylate ester used in similar applications but derived from trimethylolpropane.
1,6-Hexanediol diacrylate: A di-functional acrylate ester with lower cross-link density compared to pentaerythritol triacrylate.
Uniqueness
Pentaerythritol triacrylate is unique due to its balance of high reactivity, cross-linking ability, and versatility in various applications. Its tri-functional nature allows for the formation of robust polymer networks, making it suitable for a wide range of industrial and research applications .
Properties
Molecular Formula |
C14H24O10 |
---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |
InChI Key |
KJSATFDGRLXLPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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